N-Desmethyl Zopiclone-d8: A Technical Guide for Researchers
N-Desmethyl Zopiclone-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties, analytical applications, and pharmacological context of N-Desmethyl zopiclone-d8. It is intended to serve as a technical resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Core Concepts and Chemical Identity
N-Desmethyl zopiclone-d8 is the deuterium-labeled form of N-desmethyl zopiclone, a primary metabolite of the hypnotic agent zopiclone. Due to its stable isotope label, it serves as an ideal internal standard (IS) in quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate measurement of zopiclone and its metabolites in complex biological matrices by correcting for variability in sample preparation and instrument response.
The parent compound, zopiclone, is a non-benzodiazepine hypnotic of the cyclopyrrolone class. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative and hypnotic effects. Understanding the properties of its metabolites and utilizing labeled internal standards like N-Desmethyl zopiclone-d8 is critical for accurate pharmacokinetic and toxicological assessments.
Chemical and Physical Properties
The fundamental properties of N-Desmethyl zopiclone-d8 hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Chemical Name | N-Desmethyl Zopiclone-d8 Hydrochloride | [1][2] |
| Synonym | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride | [1] |
| CAS Number | 1189719-74-1 | [1][2] |
| Molecular Formula | C₁₆H₈D₈Cl₂N₆O₃ | [2] |
| Molecular Weight | 419.29 g/mol | [2] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
Pharmacological Context: Zopiclone Metabolism
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation pathways.[3] The two principal metabolites are N-desmethyl zopiclone (NDZ) and zopiclone N-oxide (ZNO).[3] N-desmethyl zopiclone is generally considered to be pharmacologically inactive, though some sources suggest it may possess anxiolytic properties.[3] The formation of these metabolites is a key aspect of zopiclone's pharmacokinetic profile.
Analytical Application: Bioanalytical Method Protocol
N-Desmethyl zopiclone-d8 is primarily used as an internal standard for the quantification of zopiclone and its metabolites in biological fluids, such as plasma or urine. Below is a representative experimental protocol for the simultaneous analysis of zopiclone, N-desmethyl zopiclone, and zopiclone N-oxide in plasma using solid-phase extraction (SPE) followed by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure uses a reversed-phase sorbent to extract the analytes from the plasma matrix.
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of an internal standard working solution (containing N-Desmethyl zopiclone-d8 in methanol). Vortex for 10 seconds. Add 200 µL of 2% formic acid and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 Water:Methanol with 5mM ammonium acetate) for LC-MS/MS analysis.
LC-MS/MS Quantification
The reconstituted sample is analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.05% Acetic Acid in Methanol |
| Flow Rate | 0.6 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 2.5 min, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Zopiclone | 389.1 | 245.0 | Quantifier |
| Zopiclone | 389.1 | 217.0 | Qualifier |
| N-Desmethyl zopiclone | 375.0 | 245.0 | Quantifier [1] |
| N-Desmethyl zopiclone | 375.0 | 217.2 | Qualifier [1] |
| Zopiclone N-oxide | 405.2 | 245.2 | Quantifier[1] |
| Zopiclone N-oxide | 405.2 | 143.2 | Qualifier[1] |
| N-Desmethyl zopiclone-d8 (IS) | 383.1 | 253.0 | Illustrative transition; must be optimized empirically |
Note: The MRM transition for the deuterated internal standard must be determined empirically but will be shifted by +8 Da from the unlabeled analyte.
Mechanism of Action of Parent Compound: Zopiclone
Zopiclone, the parent drug, exerts its hypnotic effects by modulating the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator at the benzodiazepine binding site located at the interface of the α and γ subunits of the receptor.[4][5] This binding increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride (Cl⁻) channel.[6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing widespread central nervous system depression, which manifests as sedation and sleep induction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 6. ijpsr.com [ijpsr.com]
